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Gallium Nitride (GaN) has emerged as a critical semiconductor material for high-power and
high-frequency applications, offering superior performance over traditional silicon-based
devices. However, the reliability of GaN devices is intrinsically linked to the presence of crystal
defects. These imperfections, introduced during the epitaxial growth process, can significantly
impact device performance and operational lifetime. This guide provides an objective
comparison of the effects of different crystal defects on GaN device reliability, supported by
experimental data and detailed methodologies.

The Impact of Crystal Defects on GaN Device
Performance

Crystal defects in GaN can be broadly categorized into point defects, line defects (threading
dislocations), and planar defects (stacking faults). Each type of defect influences the electrical
and optical properties of the material in distinct ways, ultimately affecting the reliability of the
final device.

Table 1: Quantitative Impact of Crystal Defects on GaN Device Reliability
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Defect Impact on
Defect Type Parameter Density/Conce Device Source
ntration Reliability
Pronounced
Threading degradation in
Dislocations Leakage Current 1 x 101°cm~2 maximum drain [1]
(TDs) current and gate-
lag.[1]
Slight
1x108 cm=2 degradation in [1]

gate leakage.[1]

No significant
1x 107 cm2 _ [1]
degradation.[1]

Higher leakage

current in GaN-

1x10°%cm2
on-GaN p-n
diodes.
Lower leakage
current in GaN-
1x10*cm=2
on-GaN p-n
diodes.
Can induce high
leakage currents
Breakdown ) )
High Density and low [1]
Voltage
breakdown
voltages.[1]
High-voltage
characteristics
) are obtained with
Low Density [2]
reduced
dislocation
density.[2]
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[4105]1(6]

Can play a key
role in limiting
) o 2-3 x 10° cm~2 InGaN QW
Device Efficiency ) .
(in QWSs) efficiency, even
at densities lower

than TDs.

Can act as non-

_ radiative
o High o
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Concentration ]
centers, reducing

carrier lifetime.

) Can degrade
) Device i ) )
Stacking Faults High Density device [7]
Performance
performance.[7]

Comparative Analysis of GaN and Silicon Carbide
(SiC)

Silicon Carbide (SiC) is a primary alternative to GaN for high-power electronics. Both are wide-
bandgap semiconductors with distinct advantages and disadvantages in terms of reliability and
performance.

Table 2: Comparison of GaN and SiC Power Device Characteristics
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Parameter GaN SiC Source
Breakdown Electric ) )

] High Very High [8]
Field
Electron Mobility Very High High [8]
Thermal Conductivity Good Excellent [9][10]
Switching Frequency Very High High [8][11]
On-Resistance Very Low Low [8]

Maturing, with known

More mature, but with

its own reliability

Reliability defect-related failure [10]
challenges (e.g., gate
modes. ]
oxide).[10]
Generally lower due to  Higher due to more
Cost growth on larger Si complex substrate

substrates.

manufacturing.

Defect Mitigation Strategies: Epitaxial Lateral
Overgrowth (ELO)

To enhance the reliability of GaN devices, various defect reduction techniques are employed

during the epitaxial growth process. Epitaxial Lateral Overgrowth (ELO) is a prominent method

used to significantly reduce the density of threading dislocations.

Table 3: Efficacy of Epitaxial Lateral Overgrowth (ELO) in Reducing Threading Dislocation

Density
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. Initial Dislocation Final Dislocation
ELO Technique . . Source
Density Density
Standard ELO ~10° - 10° cm—2 2x 107 cm=2 [12]
Two-Step ELO High 1x107 cm=2 [13]
Nanorod ELO (a-
3 x101° cm~2 3.5x 108 cm—2 [14]
plane GaN)
ELO on Patterned
2x10°cm=2 6 x 10° cm=2

Sapphire Substrate

Experimental Protocols for Defect Characterization
and Reliability Testing

Objective evaluation of GaN device reliability necessitates standardized and meticulous
experimental procedures.

Transmission Electron Microscopy (TEM) for Defect
Analysis

Objective: To visualize and identify crystal defects at the nanoscale.
Methodology:
e Sample Preparation:

o Athin cross-sectional lamella of the GaN device is prepared using Focused lon Beam
(F1B) milling. The region of interest (e.g., gate edge) is targeted.[9]

o The lamella is thinned to electron transparency (typically < 100 nm) using a low-energy ion
beam to minimize surface damage.[15][16]

e Imaging:

o The prepared sample is analyzed in a TEM operating at a high accelerating voltage (e.g.,
200-300 kV).[16]
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o Different imaging modes, such as bright-field, dark-field, and high-resolution TEM (HR-
TEM), are used to identify and characterize dislocations, stacking faults, and other
structural defects.

Analysis:

o The type, density, and distribution of defects are determined from the TEM images. The
Burgers vector of dislocations can be analyzed to distinguish between screw, edge, and
mixed types.

Atomic Force Microscopy (AFM) for Surface Defect
Characterization

Objective: To image the surface topography and identify surface-terminating defects.

Methodology:

Probe Selection: An appropriate AFM probe with a sharp tip is selected based on the desired
resolution and imaging mode.

Laser Alignment: The laser is aligned onto the back of the cantilever, and the photodetector
is positioned to capture the reflected beam.[17]

Imaging Mode Selection:
o Contact Mode: The tip is in continuous contact with the surface.

o Tapping Mode: The cantilever oscillates near its resonance frequency, and the tip
intermittently "taps" the surface. This mode is gentler and suitable for delicate samples.

Scanning and Data Acquisition: The probe is scanned across the sample surface, and the
cantilever's deflection or change in oscillation amplitude is recorded to generate a
topographical map.[18]

Analysis: Surface features such as atomic steps, pits associated with threading dislocations,
and other morphological irregularities are analyzed.[19][20][21]
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JEDEC-Standard Reliability Testing

Objective: To assess the long-term reliability of GaN devices under accelerated stress
conditions.

Methodology (based on JEDEC JESD47 and related guidelines):[22][23]
e High-Temperature Reverse Bias (HTRB):

o Devices are subjected to a high reverse voltage at an elevated temperature for a specified
duration (e.g., 1000 hours).[22]

o Parameters such as leakage current are monitored to assess the stability of the device
under off-state stress.

o High-Temperature Operating Life (HTOL):

o Devices are operated under normal biasing conditions at an elevated temperature to
accelerate age-related failure mechanisms.

o Temperature Cycling:

o Devices are subjected to a specified number of cycles between high and low temperatures
to evaluate the integrity of the packaging and die-attach.[22]

o Application-Specific Stress Testing (as per JEP180):[24]

o Tests are designed to mimic the stresses experienced in real-world applications, such as
hard-switching events in power converters.

o Dynamic parameters like dynamic on-resistance (RDS(on)) are monitored to detect
trapping effects.

Visualizing Defect-Reliability Relationships and
Experimental Workflows
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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on-gan-device-reliability]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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